![molecular formula C8H8N2O2 B115582 6-甲氧基苯并[d]异恶唑-3-胺 CAS No. 157368-82-6](/img/structure/B115582.png)

6-甲氧基苯并[d]异恶唑-3-胺

描述

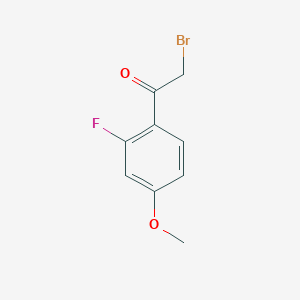

6-Methoxybenzo[d]isoxazol-3-amine is a heterocyclic chemical compound used in scientific research . It has a molecular formula of C8H8N2O2 .

Synthesis Analysis

The synthesis of isoxazoles, including 6-Methoxybenzo[d]isoxazol-3-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures .Molecular Structure Analysis

The InChI code for 6-Methoxybenzo[d]isoxazol-3-amine is 1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) .Chemical Reactions Analysis

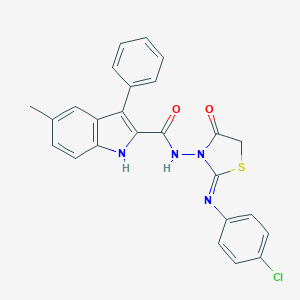

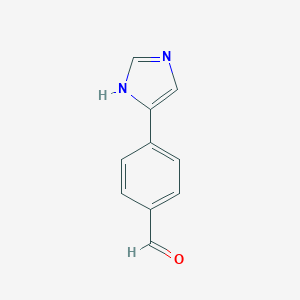

The reactions of isoxazol-3-amine, thiazol-2-amine, and benzo[d]thiazol-2-amine with 4-nitrobenzaldehyde and indole in the absence of a solvent under ball-milling conditions have been studied . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .Physical And Chemical Properties Analysis

6-Methoxybenzo[d]isoxazol-3-amine has a molecular weight of 164.16 g/mol . It is a solid at room temperature .科学研究应用

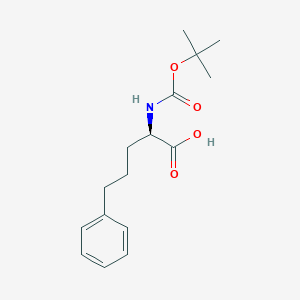

Condensation Reactions

6-Methoxybenzo[d]isoxazol-3-amine can be used in condensation reactions with other compounds like indole and 4-nitrobenzaldehyde under mechanoactivation conditions . These reactions proceed through the in situ formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment to form the addition products, α,α-disubstituted azolyl-amines .

Synthesis of Schiff Bases

Schiff bases are valuable objects for the search for drug candidates . They are also used as ligands for the preparation of complexes with metal cations , including those for medical use . Additionally, Schiff bases are widely used in fluorophores and chemosensors/probes for various analytes .

Synthesis of Derivatives

Modification of the C=N bond in azomethines is a convenient method for obtaining a variety of derivatives . For example, aza-Favorskii and quasi-aza-Favorskii reaction products, aminophosphonate derivatives , asymmetric arylation products , heteroatom-substituted adducts , cycloaddition products , and others .

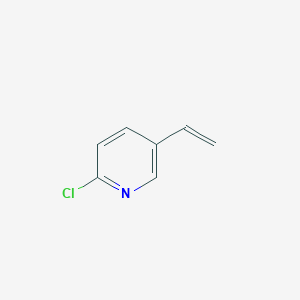

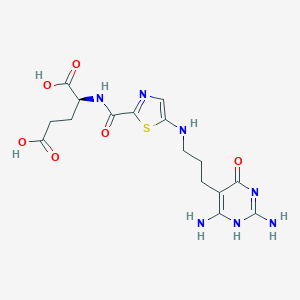

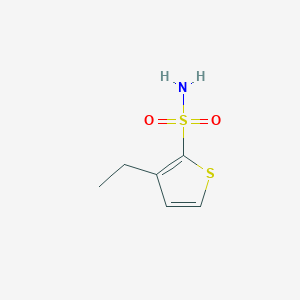

BRD4 Inhibitors

6-Methoxybenzo[d]isoxazol-3-amine can be used in the design and synthesis of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia . Most compounds exhibited potent BRD4 binding activities .

Anti-proliferative Activity

Some compounds designed using 6-Methoxybenzo[d]isoxazol-3-amine showed remarkable anti-proliferative activity against MV4-11 cells . They were effective for BRD4(1) binding and inhibited the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .

Induction of Cell Apoptosis

These compounds can block cell cycle in MV4-11 cells at G0/G1 phase and induce cell apoptosis . This makes 6-Methoxybenzo[d]isoxazol-3-amine a potential candidate for further drug development .

作用机制

Target of Action

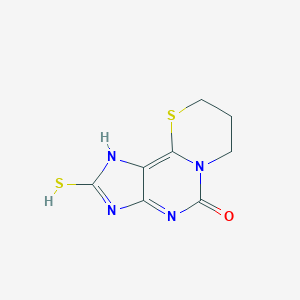

It’s known that isoxazole and thiazole fragments, which are part of the compound’s structure, are widely represented in drugs . This suggests that the compound might interact with a variety of biological targets.

Mode of Action

The mode of action of 6-Methoxybenzo[d]isoxazol-3-amine involves the formation of a Schiff base and subsequent nucleophilic addition of indole at the C=N fragment . This results in the formation of α,α-disubstituted azolyl-amines . The Schiff bases are valuable objects for the search for drug candidates .

Biochemical Pathways

The compound’s interaction with its targets could potentially influence a variety of biochemical pathways, given the wide representation of isoxazole and thiazole fragments in drugs .

Result of Action

The formation of α,α-disubstituted azolyl-amines suggests that the compound could potentially exert a variety of biological effects .

安全和危害

未来方向

Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . Therefore, the development of new synthetic routes and the exploration of the potential application of synthesized bioactive compounds, including 6-Methoxybenzo[d]isoxazol-3-amine, are areas of ongoing research .

属性

IUPAC Name |

6-methoxy-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-11-5-2-3-6-7(4-5)12-10-8(6)9/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYWCFQVFVCXHCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443330 | |

| Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157368-82-6 | |

| Record name | 3-amino-6-methoxy-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)

![1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride](/img/structure/B115511.png)